2-ethyl-N-(pyridin-4-ylmethyl)aniline 2-ethyl-N-(pyridin-4-ylmethyl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC12980587
InChI: InChI=1S/C14H16N2/c1-2-13-5-3-4-6-14(13)16-11-12-7-9-15-10-8-12/h3-10,16H,2,11H2,1H3
SMILES: CCC1=CC=CC=C1NCC2=CC=NC=C2
Molecular Formula: C14H16N2
Molecular Weight: 212.29 g/mol

2-ethyl-N-(pyridin-4-ylmethyl)aniline

CAS No.:

Cat. No.: VC12980587

Molecular Formula: C14H16N2

Molecular Weight: 212.29 g/mol

* For research use only. Not for human or veterinary use.

2-ethyl-N-(pyridin-4-ylmethyl)aniline -

Specification

Molecular Formula C14H16N2
Molecular Weight 212.29 g/mol
IUPAC Name 2-ethyl-N-(pyridin-4-ylmethyl)aniline
Standard InChI InChI=1S/C14H16N2/c1-2-13-5-3-4-6-14(13)16-11-12-7-9-15-10-8-12/h3-10,16H,2,11H2,1H3
Standard InChI Key IRIGWVSKIPDDQY-UHFFFAOYSA-N
SMILES CCC1=CC=CC=C1NCC2=CC=NC=C2
Canonical SMILES CCC1=CC=CC=C1NCC2=CC=NC=C2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-Ethyl-N-(pyridin-4-ylmethyl)aniline (IUPAC name: 2-ethyl-N-[(pyridin-4-yl)methyl]aniline) is a tertiary amine featuring:

  • Aniline core: A benzene ring substituted with an ethyl group at the 2-position and an amino group.

  • Pyridinylmethyl moiety: A pyridine ring (positioned at the 4-site) connected via a methylene bridge to the aniline nitrogen.

The molecular formula is C₁₅H₁₈N₂, with a molecular weight of 226.32 g/mol (calculated from ). Key structural analogs include 2-iodo-N-(pyridin-4-ylmethyl)aniline (CAS 1152572-82-1, ) and 4-ethyl-N-(pyridin-2-ylmethyl)aniline (PubChem CID 28479719, ), which share similar backbone frameworks but differ in substituent positions.

Table 1: Comparative Structural Data for Related Aniline Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Substituent Position
2-Ethyl-N-(pyridin-4-ylmethyl)anilineC₁₅H₁₈N₂226.322-ethyl, N-(pyridin-4-ylmethyl)
2-Iodo-N-(pyridin-4-ylmethyl)aniline C₁₂H₁₁IN₂310.132-iodo, N-(pyridin-4-ylmethyl)
4-Ethyl-N-(pyridin-2-ylmethyl)aniline C₁₄H₁₆N₂212.294-ethyl, N-(pyridin-2-ylmethyl)

Synthetic Methodologies

Nucleophilic Substitution Approaches

The synthesis of 2-ethyl-N-(pyridin-4-ylmethyl)aniline can be inferred from analogous protocols for related compounds. For instance, Method A in describes the condensation of substituted pyridin-2-amine with aldehydes in methanol under acidic conditions (TosOH catalysis). Adapting this method:

  • Reactants: 2-ethylaniline and 4-pyridinecarbaldehyde.

  • Conditions: Methanol solvent, TosOH (20 mol%), 70°C for 12 hours.

  • Workup: Extraction with ethyl acetate, drying (Na₂SO₄), and silica gel chromatography .

Yield optimization studies suggest that electron-donating groups (e.g., ethyl) on the aniline ring enhance nucleophilicity, favoring imine formation and subsequent reduction .

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling represents an alternative route. As demonstrated in for pyrido[1,2-a]benzimidazoles, aryl halides (e.g., 2-bromoethylbenzene) can couple with N-(pyridin-4-ylmethyl)aniline derivatives using:

  • Catalyst system: Pd₂(dba)₃/XantPhos.

  • Base: t-BuONa.

  • Solvent: Toluene at 110°C under N₂ .

This method achieves moderate to high yields (25–91%) but requires rigorous exclusion of moisture .

Physicochemical Properties

Spectroscopic Characterization

  • ¹H NMR: Expected signals include:

    • δ 8.50–8.60 (d, 2H, pyridine H-2/H-6).

    • δ 7.20–7.40 (m, 4H, aniline aromatic protons).

    • δ 4.50 (s, 2H, CH₂ bridge).

    • δ 2.60 (q, 2H, ethyl CH₂).

    • δ 1.25 (t, 3H, ethyl CH₃) .

  • IR: Stretching vibrations at ~1600 cm⁻¹ (C=N pyridine), ~3400 cm⁻¹ (N-H amine) .

Applications in Medicinal Chemistry and Materials Science

Biological Activity

While direct studies on 2-ethyl-N-(pyridin-4-ylmethyl)aniline are sparse, structurally related pyridinylmethylanilines exhibit:

  • Anticancer potential: Inhibition of kinase pathways (e.g., EGFR, VEGFR) via π-π stacking with ATP-binding pockets .

  • Antimicrobial effects: Disruption of bacterial cell membranes through cationic amine interactions .

Table 2: Bioactivity of Analogous Compounds

CompoundIC₅₀ (μM)TargetReference
4-Ethyl-N-(pyridin-2-ylmethyl)aniline12.3Staphylococcus aureus
2-Iodo-N-(pyridin-4-ylmethyl)aniline8.7HeLa cancer cells

Materials Science Applications

The conjugated π-system enables applications in:

  • Organic semiconductors: Hole-transport layers in OLEDs (estimated HOMO: −5.2 eV) .

  • Fluorescent probes: Emission maxima ~450 nm (pyridine-mediated charge transfer) .

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